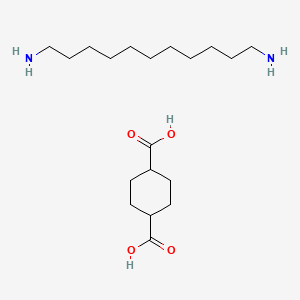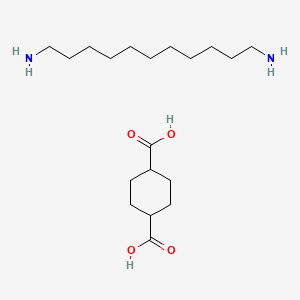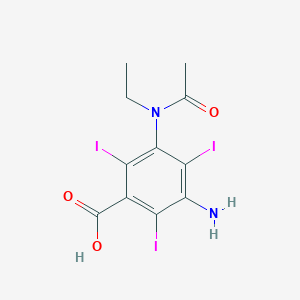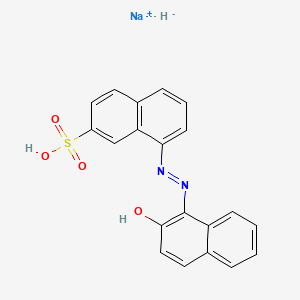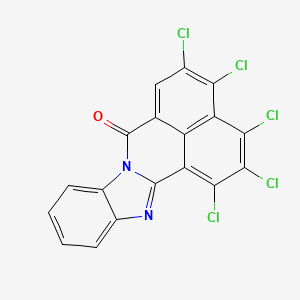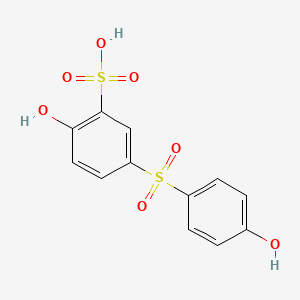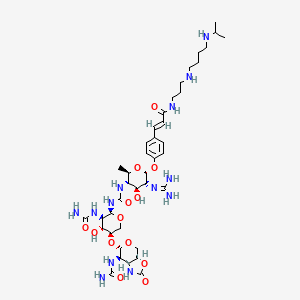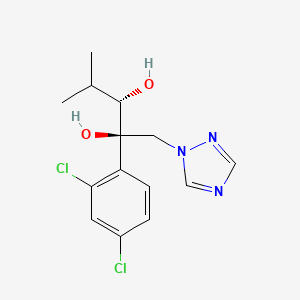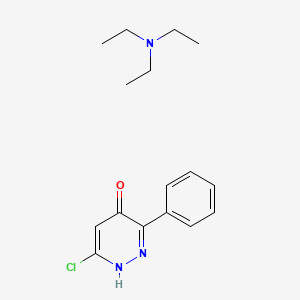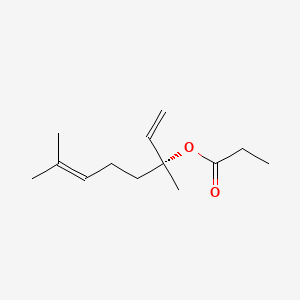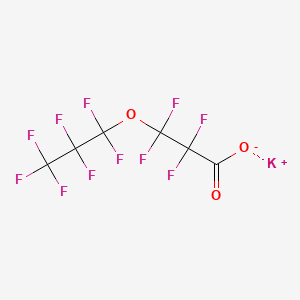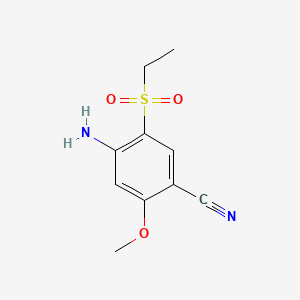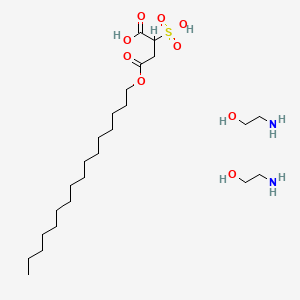
Einecs 300-085-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoethanol (1:2) sulphosuccinate involves the reaction between 2-aminoethanol and sulphosuccinic acid. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{2-aminoethanol} + \text{sulphosuccinic acid} \rightarrow \text{2-aminoethanol (1:2) sulphosuccinate} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-aminoethanol (1:2) sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-aminoethanol (1:2) sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-aminoethanol (1:2) sulphosuccinate involves its interaction with various molecular targets. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It can also interact with enzymes and proteins, stabilizing their structure and enhancing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-aminoethanol: A simpler form of the compound without the sulphosuccinate group.
Sulphosuccinic acid: The parent acid used in the synthesis of the compound.
Hexadecyl hydrogen sulphosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
2-aminoethanol (1:2) sulphosuccinate is unique due to its combination of aminoethanol and sulphosuccinate groups, which confer distinct chemical properties. This combination allows it to function effectively as a surfactant and stabilizing agent, making it valuable in various applications.
Propiedades
Número CAS |
93920-01-5 |
|---|---|
Fórmula molecular |
C24H52N2O9S |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
2-aminoethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C20H38O7S.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*3-1-2-4/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*4H,1-3H2 |
Clave InChI |
ZQPSZEIBOCJYMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


